5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione
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Overview
Description
5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a triazinane ring with a benzyl group and a morpholinoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of benzylamine with 2-chloroethylmorpholine in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-3-(BENZYLOXY)-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 2-AMINO-5-BENZYL-1,3-THIAZOLES
Uniqueness
5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its specific triazinane ring structure combined with the benzyl and morpholinoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N4OS |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-benzyl-1-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H24N4OS/c22-16-17-13-19(12-15-4-2-1-3-5-15)14-20(16)7-6-18-8-10-21-11-9-18/h1-5H,6-14H2,(H,17,22) |
InChI Key |
DJAGNQHKBTXJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CN(CNC2=S)CC3=CC=CC=C3 |
Origin of Product |
United States |
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